4-((4-Methoxyphenyl)thio)butan-2-one
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Overview
Description
4-((4-Methoxyphenyl)thio)butan-2-one is an organic compound with the molecular formula C11H14O2S It is known for its unique structure, which includes a methoxyphenyl group attached to a butanone backbone via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methoxyphenyl)thio)butan-2-one typically involves the condensation of 4-methoxybenzyl chloride with thiobutanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((4-Methoxyphenyl)thio)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-((4-Methoxyphenyl)thio)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 4-((4-Methoxyphenyl)thio)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-2-butanone: Similar structure but lacks the sulfur atom.
4-(4-Methoxyphenyl)thio-2-butanol: Similar structure but with an alcohol group instead of a ketone.
4-(4-Methoxyphenyl)thio-2-butanoic acid: Similar structure but with a carboxylic acid group.
Uniqueness
4-((4-Methoxyphenyl)thio)butan-2-one is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where sulfur-containing functional groups are required.
Properties
Molecular Formula |
C11H14O2S |
---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C11H14O2S/c1-9(12)7-8-14-11-5-3-10(13-2)4-6-11/h3-6H,7-8H2,1-2H3 |
InChI Key |
ZVJUIFLWAWZCEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCSC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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